molecular formula C16H12FNO3 B12410935 2-(3-Fluorophenyl)-5-hydroxy-6-methoxy-4(1H)-quinolinone-d3

2-(3-Fluorophenyl)-5-hydroxy-6-methoxy-4(1H)-quinolinone-d3

Cat. No.: B12410935
M. Wt: 288.29 g/mol
InChI Key: KCVJMDUIINBSFV-FIBGUPNXSA-N
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Description

2-(3-Fluorophenyl)-5-hydroxy-6-methoxy-4(1H)-quinolinone-d3 is a synthetic compound that belongs to the quinolinone family. This compound is characterized by the presence of a fluorophenyl group, a hydroxy group, and a methoxy group attached to a quinolinone core. The deuterium labeling (d3) indicates the presence of three deuterium atoms, which can be useful in various scientific studies, particularly in the field of pharmacokinetics and metabolic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-5-hydroxy-6-methoxy-4(1H)-quinolinone-d3 typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of high-purity reagents and optimized reaction conditions can ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-5-hydroxy-6-methoxy-4(1H)-quinolinone-d3 can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The quinolinone core can be reduced to a quinoline derivative using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, particularly at the ortho and para positions relative to the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of a quinolinone derivative with a carbonyl group.

    Reduction: Formation of a quinoline derivative.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

2-(3-Fluorophenyl)-5-hydroxy-6-methoxy-4(1H)-quinolinone-d3 has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-5-hydroxy-6-methoxy-4(1H)-quinolinone-d3 involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxy and methoxy groups can modulate its pharmacokinetic properties. The deuterium labeling can also influence the compound’s metabolic stability and reduce its rate of degradation.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Fluorophenyl)-5-hydroxy-6-methoxy-4(1H)-quinolinone: The non-deuterated version of the compound.

    2-(3-Chlorophenyl)-5-hydroxy-6-methoxy-4(1H)-quinolinone: A similar compound with a chlorine atom instead of a fluorine atom.

    2-(3-Fluorophenyl)-5-hydroxy-6-methoxy-4(1H)-quinoline: A similar compound with a quinoline core instead of a quinolinone core.

Uniqueness

2-(3-Fluorophenyl)-5-hydroxy-6-methoxy-4(1H)-quinolinone-d3 is unique due to its deuterium labeling, which can provide valuable insights into its metabolic pathways and enhance its stability. The presence of the fluorophenyl group also distinguishes it from other quinolinone derivatives, potentially leading to different biological activities and applications.

Properties

Molecular Formula

C16H12FNO3

Molecular Weight

288.29 g/mol

IUPAC Name

2-(3-fluorophenyl)-5-hydroxy-6-(trideuteriomethoxy)-1H-quinolin-4-one

InChI

InChI=1S/C16H12FNO3/c1-21-14-6-5-11-15(16(14)20)13(19)8-12(18-11)9-3-2-4-10(17)7-9/h2-8,20H,1H3,(H,18,19)/i1D3

InChI Key

KCVJMDUIINBSFV-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC(=CC=C3)F)O

Canonical SMILES

COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC(=CC=C3)F)O

Origin of Product

United States

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